N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)prop-2-enamide” is a chemical compound that belongs to the class of 3,4-dihydroisoquinolinones . These compounds are known to exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Synthesis Analysis
The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, such as “this compound”, involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular formula of “this compound” is C23H26N4O2 . Its average mass is 390.479 and its monoisotopic mass is 390.20558 . The InChIKey of the compound is ZWRRCMRKCLGPSK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include N-alkylation and oxidation . The N-alkylation reaction often does not proceed in the case of substrates with some substituents at the 3-position . Another method for preparing the skeleton involves benzylic oxidation of N-alkylated tetrahydroisoquinoline .Future Directions
The future directions for “N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)prop-2-enamide” and similar compounds could involve further exploration of their biological and pharmacological properties . Additionally, improving the synthesis methods to increase yield and reduce reaction conditions could be another area of focus .
Properties
IUPAC Name |
N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)15-13-10-16(4-2)9-11-7-5-6-8-12(11)13/h3,5-8,13H,1,4,9-10H2,2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKXOLGTMHLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C2C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.